molecular formula C44H31N5 B2628592 5-(4-Aminophenyl)-10,15,20-triphenyl porphine CAS No. 67605-64-5

5-(4-Aminophenyl)-10,15,20-triphenyl porphine

Cat. No.: B2628592
CAS No.: 67605-64-5
M. Wt: 629.767
InChI Key: NSCOPASYOISSAC-LWQDQPMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminophenyl)-10,15,20-triphenyl porphine (APTPP) is an asymmetrically substituted tetraphenylporphyrin derivative characterized by a single 4-aminophenyl substituent at the 5-position and three phenyl groups at the 10, 15, and 20-positions. The amino group enhances solubility in polar solvents and reactivity, enabling covalent functionalization and hydrogen bonding interactions . Its rigid, planar structure promotes π-π stacking and electronic delocalization, making it suitable for applications in photodynamic therapy (PDT), catalysis, and nanomaterials . APTPP exhibits unique acid-base properties, with protolytic equilibria influenced by solvent polarity and pH .

Properties

IUPAC Name

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31N5/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOPASYOISSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N)C=C4)C9=CC=CC=C9)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde and benzaldehyde under acidic conditions. One common method is the Adler method, where the reactants are refluxed in propanoic acid in the presence of a catalyst such as vitamin C . Another approach involves the use of Schiff base condensation reactions between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and various aldehydes under solvothermal conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects in targeted cells, particularly cancer cells. 5-(4-Aminophenyl)-10,15,20-triphenyl porphine acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to cell death.

  • Case Study : A study demonstrated the efficacy of this compound in treating human gastric cancer cell lines (HGC27 and SNU-1). Cells treated with the porphyrin and exposed to a laser at 650 nm showed significantly reduced survival rates compared to controls. The phototoxicity was quantified using the MTT assay, indicating a dose-dependent response to both the concentration of the photosensitizer and the light exposure .

Fluorescent Probes

The compound's structural characteristics enable it to function as a fluorescent marker in biological imaging. Its ability to absorb light at specific wavelengths makes it suitable for real-time visualization of cellular processes.

  • Application Example : Researchers have utilized this compound in the development of fluorescent nanofibrous membranes for detecting trace amounts of explosives like TNT. The membranes exhibited high sensitivity due to the compound's fluorescence properties .

Solar Energy Conversion

In renewable energy applications, this porphyrin compound is integrated into solar cells to enhance light absorption and improve energy conversion efficiency.

  • Research Insight : The incorporation of this compound into photovoltaic devices has been shown to increase the overall efficiency of solar energy conversion by optimizing the absorption spectrum . This makes it a valuable material for developing more effective solar technologies.

Chemical Sensors

This compound serves as a sensitive material for detecting environmental pollutants. Its chemical structure allows for selective interactions with various analytes.

  • Example Application : The compound has been employed in sensors designed for monitoring air and water quality. Its ability to change fluorescence in response to specific environmental contaminants enables precise detection and quantification .

Drug Delivery Systems

The compound's capacity to form complexes with various drugs enhances its application in targeted drug delivery systems. This property allows for improved therapeutic efficacy while minimizing side effects.

  • Case Study : Research has shown that this compound can be used to construct light-responsive capsules that facilitate controlled drug release upon illumination. This innovative approach combines photodynamic principles with drug delivery technology .

Summary Table of Applications

Application AreaDescriptionKey Findings
Photodynamic TherapyLight-activated cancer treatment using reactive oxygen speciesSignificant reduction in cancer cell survival rates with laser exposure
Fluorescent ProbesMarkers for biological imagingHigh sensitivity in detecting TNT using fluorescent membranes
Solar Energy ConversionEnhances light absorption in photovoltaic devicesIncreased efficiency in solar energy conversion
Chemical SensorsDetects environmental pollutantsSelective detection capabilities for air and water quality monitoring
Drug Delivery SystemsTargeted delivery mechanisms utilizing drug-porphyrin complexesDevelopment of light-responsive capsules for controlled release

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical and photochemical processes. The compound’s conjugated ring system allows it to absorb light and transfer energy efficiently, making it effective in applications such as photodynamic therapy and catalysis .

Comparison with Similar Compounds

Substituent-Driven Reactivity and Solubility

APTPP is distinguished by its 4-aminophenyl group, which contrasts with derivatives bearing hydroxyl, carboxyl, pyridyl, or nitro substituents (Table 1).

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Solubility Reactivity Highlights Key Applications References
APTPP 4-Aminophenyl High (polar solvents) Forms hydrogen bonds; covalent bonding with graphene oxide, POSS Antimicrobial coatings, lubrication, PDT
5-(4-Hydroxyphenyl)-triphenyl 4-Hydroxyphenyl Moderate Participates in acid-base equilibria; metal coordination via -OH Sensors, metal-organic frameworks
5-(4-Carboxyphenyl)-triphenyl 4-Carboxyphenyl (MCpP) Low (pH-dependent) Self-assembly via carboxylate interactions; photoelectron transfer Artificial photosynthesis, nanostructures
MMPyP/TMPyP N-methyl pyridyl High (aqueous) Electrostatic interactions with TiO₂; pH-sensitive fluorescence Optical gas sensors
5-(4-Nitrophenyl)-triphenyl 4-Nitrophenyl Low Electron-withdrawing; reduced to amine for further derivatization Intermediate in synthesis
  • Aminophenyl vs. Hydroxyphenyl: APTPP’s amine group offers superior nucleophilicity for covalent modifications compared to hydroxyl groups, which are more prone to acid-base interactions .
  • Aminophenyl vs. Carboxyphenyl: Carboxyphenyl derivatives (e.g., MCpP) exhibit pH-dependent solubility and stronger π-π stacking due to carboxylate’s electron-withdrawing nature, whereas APTPP’s amine enables stable hydrogen bonding in neutral/basic conditions .

Photophysical and Acid-Base Properties

APTPP’s Soret and Q-band absorption maxima are redshifted compared to symmetric tetraphenylporphyrins, attributed to the electron-donating amine group . In acidic media, protonation of the amine disrupts conjugation, reducing absorbance intensity, while in basic media, deprotonation enhances π-delocalization . This contrasts with pyridyl-substituted porphyrins (e.g., MMPyP), where protonation of pyridyl nitrogen in acidic media enhances fluorescence quenching .

Protolytic Behavior :

  • APTPP shows reversible protonation in acetonitrile–perchloric acid systems, with pKa values influenced by solvent polarity .
  • Tyrosinyl-substituted analogs (H2P2, H2P3) exhibit shifted equilibria due to additional amino acid functionalities, highlighting the amine’s role in modulating acid-base interactions .

Biological Activity

5-(4-Aminophenyl)-10,15,20-triphenyl porphine (TPP-AP) is a porphyrin compound that has garnered significant attention in the fields of medicinal chemistry and photodynamic therapy (PDT) due to its unique biological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₄₄H₃₁N₅
  • Molecular Weight : 629.77 g/mol
  • CAS Number : 67605-64-5

This compound features a central porphyrin ring with three phenyl groups and one aminophenyl substituent, which significantly influences its reactivity and interaction with biological systems.

The biological activity of TPP-AP is primarily attributed to its role as a photosensitizer in photodynamic therapy. The mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : Upon activation by light, TPP-AP generates singlet oxygen and other ROS that induce cytotoxic effects on targeted cells. This process involves:
    • Absorption of light energy
    • Excitation of the porphyrin molecule
    • Transfer of energy to molecular oxygen to produce ROS .
  • Selective Accumulation in Tumors : TPP-AP exhibits preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, allowing for targeted therapy .
  • Cellular Interaction : The generated ROS interact with cellular components such as lipids, proteins, and nucleic acids, leading to oxidative damage and subsequent cell death through apoptosis or necrosis .

Therapeutic Applications

TPP-AP has been explored for various therapeutic applications:

  • Photodynamic Therapy (PDT) : It is utilized in the treatment of different cancers by inducing localized cell death through ROS generation upon light activation. Studies have shown its efficacy against various cancer types, including skin cancer and tumors within internal organs .
  • Antimicrobial Activity : Recent research indicates that TPP-AP also possesses antimicrobial properties. Its ability to generate ROS can effectively kill bacteria and fungi, making it a potential candidate for treating infections .

Case Studies

Several studies have documented the biological activity of TPP-AP:

  • Study on Cancer Treatment :
    • A study demonstrated that TPP-AP effectively reduced tumor size in mouse models when combined with laser irradiation. The treatment led to significant apoptosis in cancer cells while sparing healthy tissue .
  • Antimicrobial Efficacy :
    • Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli when exposed to light, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameMechanismEfficacy in PDTAntimicrobial Activity
TPP-APROS GenerationHighModerate
5-(4-Nitrophenyl)-10,15,20-triphenyl porphineROS GenerationModerateLow
5-(4-Sulfonatophenyl)-10,15,20-triphenyl porphineROS GenerationHighHigh

Q & A

Q. What are the standard synthetic protocols for 5-(4-Aminophenyl)-10,15,20-triphenylporphine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation of pyrrole with substituted benzaldehydes under Adler-Longo conditions. For example, the aminophenyl substituent is introduced via a nitro precursor, which is subsequently reduced to the amine. Evidence from Università degli Studi di Padova outlines a stepwise procedure:

  • Step 1: Condensation of 4-nitrobenzaldehyde with pyrrole and triphenylbenzaldehyde in propionic acid under reflux to form 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin .
  • Step 2: Reduction of the nitro group to an amine using SnCl₂ in concentrated HCl, followed by neutralization and purification via column chromatography .
    Key factors affecting yield and purity include:
  • Solvent choice: Propionic acid ensures high reactivity but may require careful pH control to avoid side reactions .
  • Reduction conditions: Excess SnCl₂ can lead to over-reduction or demetalation in metalloporphyrins .
    Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH) is critical to isolate the free-base porphyrin .

Q. Which spectroscopic techniques are most effective for characterizing this porphyrin, and what key spectral features should researchers monitor?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor the Soret band (~420 nm) and Q-bands (500–700 nm). Shifts in these bands indicate changes in conjugation or protonation states. For example, acidification with HClO₄ in acetonitrile red-shifts the Soret band due to diprotonation at the porphyrin core .
  • ¹H NMR: The aminophenyl substituent’s NH₂ protons appear as a broad singlet at ~4 ppm in DMSO-d₆. Symmetry breaking caused by the asymmetrical substitution pattern splits the β-pyrrole proton signals .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 675.8 for C₄₄H₃₁N₅) and detects side products like over-reduced species .
  • Fluorescence Spectroscopy: Emission maxima at ~650 nm (Q-band region) are sensitive to aggregation; quenching may indicate intermolecular interactions in solution .

Advanced Research Questions

Q. How does the introduction of different substituents (e.g., tyrosinyl or tert-butoxycarbonyl groups) on the aminophenyl moiety affect the compound's acid-base properties and spectral behavior?

Methodological Answer: Functionalization of the aminophenyl group alters protolytic equilibria and solvent interactions:

  • Tyrosinyl Substituents: The phenolic -OH group in tyrosinyl derivatives (e.g., H₂P2 in ) introduces additional protonation sites. In acidic media (e.g., CH₃CN/HClO₄), protonation occurs first at the porphyrin core (pKa₁ ~4.2) and later at the phenolic -OH (pKa₂ ~1.8) .
  • tert-Butoxycarbonyl (Boc) Protection: Boc groups shift the NH₂ proton NMR signals upfield (δ ~1.3 ppm) and stabilize the amine against oxidation. However, Boc deprotection under acidic conditions (e.g., TFA) regenerates the free amine, enabling post-functionalization .
    Spectral Implications:
  • Substituents with electron-withdrawing groups (e.g., -COOtBu) reduce basicity at the porphyrin core, blue-shifting the Soret band by ~5 nm .
  • Hydrogen-bonding interactions between substituents and solvents (e.g., DMSO) can stabilize specific tautomers, complicating NMR interpretation .

Q. What strategies can be employed to resolve contradictions in protolytic equilibrium data obtained from different solvent systems (e.g., acetonitrile vs. dimethyl sulfoxide)?

Methodological Answer: Contradictions often arise from solvent-specific interactions:

  • Acetonitrile (Low Polarity): Favors diprotonation at the porphyrin core, with well-defined isosbestic points in UV-Vis titrations. Use Job’s method to validate stoichiometry .
  • Dimethyl Sulfoxide (DMSO, High Polarity): Stabilizes deprotonated species via hydrogen bonding, masking intermediate protonation states. Supplement DMSO studies with ¹H NMR in CDCl₃ to track NH₂ group protonation .
    Mitigation Strategies:
  • Ionic Strength Adjustment: Add TBAP (tetrabutylammonium perchlorate) to acetonitrile to suppress ion pairing, ensuring consistent activity coefficients .
  • Cross-Validation: Compare potentiometric titrations (e.g., using KOH[222] cryptate in DMSO) with spectrophotometric data to identify solvent-specific artifacts .

Q. How can researchers optimize the functionalization of 5-(4-Aminophenyl)-10,15,20-triphenylporphine for applications in gas sensing or catalysis?

Methodological Answer:

  • Gas Sensing: Conjugate the porphyrin’s NH₂ group to metal oxides (e.g., TiO₂) via diazonium salt coupling. demonstrates that carboxyphenyl porphyrins on TiO₂ matrices exhibit NO₂ sensitivity via Soret band quenching .
  • Catalysis: Metallate the porphyrin with Pt(II) or Pd(II) to enhance photocatalytic activity. For example, Pd-porphyrin conjugates on graphene show improved dye degradation efficiency via singlet oxygen generation .
    Key Considerations:
  • Linker Length: Short linkers (e.g., -CH₂-) improve electron transfer but may reduce substrate accessibility.
  • Aggregation Control: Use surfactants (e.g., CTAB) during immobilization to maintain monomeric activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.